3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine is an organic compound that features a cyclopropane ring substituted with a fluoro-methylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with a suitable cyclopropane derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 4-Fluoro-3-methylphenyl isothiocyanate
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-7-6-8(4-5-9(7)13)10-11(14)12(10,2)3/h4-6,10-11H,14H2,1-3H3 |
InChI Key |
KBLDRMGCESNVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2C(C2(C)C)N)F |
Origin of Product |
United States |
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